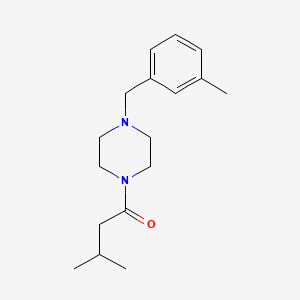

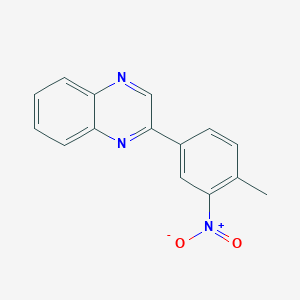

![molecular formula C16H17N3O2S B5716989 4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole CAS No. 577790-47-7](/img/structure/B5716989.png)

4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole compounds. It has been extensively studied in the field of medicinal chemistry due to its diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties.

Mecanismo De Acción

The exact mechanism of action of 4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its biological activities by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol in fungi. It also inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.

Biochemical and Physiological Effects:

4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various strains of fungi by inhibiting the synthesis of ergosterol. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole in lab experiments include its diverse biological activities, which make it useful for studying various diseases and conditions. Additionally, it has a relatively low toxicity profile, which makes it a safer alternative to other compounds with similar biological activities. The limitations of using this compound in lab experiments include its complex synthesis method, which can be time-consuming and expensive. Additionally, its exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Direcciones Futuras

There are several future directions for the study of 4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole. One direction is to study its potential as a treatment for fungal infections, particularly those caused by drug-resistant strains of fungi. Another direction is to study its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Métodos De Síntesis

The synthesis of 4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of 2-furylacetonitrile with 4-methoxybenzyl chloride in the presence of sodium hydride to form 2-(4-methoxybenzyl)-3-(2-furyl)acrylonitrile, which is then reacted with ethyl hydrazinecarboxylate in the presence of sodium ethoxide to form 4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole.

Aplicaciones Científicas De Investigación

4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole has been extensively studied in the field of medicinal chemistry due to its diverse biological activities. It has been shown to possess antifungal activity against various strains of fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to possess anticancer activity by inducing apoptosis in cancer cells.

Propiedades

IUPAC Name |

4-ethyl-3-(furan-2-yl)-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-3-19-15(14-5-4-10-21-14)17-18-16(19)22-11-12-6-8-13(20-2)9-7-12/h4-10H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVYZFFQIARRCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC=C(C=C2)OC)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole | |

CAS RN |

577790-47-7 |

Source

|

| Record name | 4-ETHYL-3-(2-FURYL)-5-((4-METHOXYBENZYL)THIO)-4H-1,2,4-TRIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B5716920.png)

![{4-[(3,4-dichlorobenzoyl)amino]phenyl}acetic acid](/img/structure/B5716922.png)

![6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5716960.png)

![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5716962.png)

![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5716963.png)

![2-[(2-quinolinylcarbonyl)amino]benzoic acid](/img/structure/B5716975.png)

![4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5716997.png)

![N-ethyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5717002.png)